molecular formula C20H16N4O2S B2715914 (E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 476676-96-7

(E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2715914
CAS No.: 476676-96-7
M. Wt: 376.43
InChI Key: HJHWZJFOFYMJNY-FOWTUZBSSA-N
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Description

The compound “(E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile” belongs to a class of acrylonitrile derivatives featuring a thiazole core substituted with aromatic groups. Its structure includes a 4-ethylphenylamino group attached to the acrylonitrile moiety and a 4-nitrophenyl-substituted thiazole ring. The E-configuration (trans geometry) of the acrylonitrile double bond ensures planarity, which is critical for electronic conjugation and intermolecular interactions.

Properties

IUPAC Name

(E)-3-(4-ethylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-2-14-3-7-17(8-4-14)22-12-16(11-21)20-23-19(13-27-20)15-5-9-18(10-6-15)24(25)26/h3-10,12-13,22H,2H2,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHWZJFOFYMJNY-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amination Reaction: The thiazole derivative is then subjected to an amination reaction with 4-ethylphenylamine under controlled conditions to introduce the amino group.

    Acrylonitrile Formation: The final step involves the Knoevenagel condensation of the aminothiazole derivative with 4-nitrobenzaldehyde in the presence of a base such as piperidine to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Alkyl halides, aryl halides, and appropriate nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields the corresponding aminophenyl derivative.

Scientific Research Applications

(E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related acrylonitrile derivatives and their key properties:

Compound Name Substituents (Aniline/Thiazole) Isomer Key Properties/Applications Source Evidence
(E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (Target Compound) 4-ethylphenyl / 4-nitrophenyl E Likely applications in sensing or corrosion inhibition (inferred from analogs) -
(E)-3-((4-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile 4-fluorophenyl / 4-isobutylphenyl E Increased lipophilicity; structural planarity noted
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 3-chloro-2-methylphenyl / 4-nitrophenyl Z Potential corrosion inhibitor; steric hindrance from Cl/methyl groups
(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile 2-fluoro-5-nitrophenyl / phenyl E Fluorescent sensing; nitro group enhances charge transfer
(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile 4-ethoxyphenyl / 4-fluorophenyl E Intermediate for pharmaceuticals; ethoxy group improves solubility

Structural and Functional Analysis

Electronic Effects :

  • The 4-nitrophenyl group in the target compound is a strong electron-withdrawing substituent, enhancing charge-transfer properties critical for optical applications (e.g., cyanide sensing, as seen in TP1 dye analogs ).
  • In contrast, 4-ethylphenyl (electron-donating) and 4-fluorophenyl (moderately electron-withdrawing) substituents modulate electron density, affecting reactivity and binding interactions. For example, fluorophenyl analogs exhibit planar molecular conformations, while ethylphenyl groups may increase steric bulk .

Isomerism (E vs. Z) :

  • The E -isomer (target compound) allows for extended conjugation, improving photophysical properties. For instance, (E)-configured nitrophenyl-thiazole acrylonitriles show stronger fluorescence quenching in sensing applications compared to Z-isomers .
  • Z -isomers (e.g., ) may exhibit reduced planarity, limiting π-π stacking but enhancing steric interactions for specific binding (e.g., corrosion inhibition ).

Applications: Sensing: Compounds with nitrophenyl groups (e.g., TP1 dye) detect anions like cyanide via turn-on fluorescence, with detection limits as low as 4.24 × 10⁻⁸ M . The target compound’s nitro group positions it for similar applications. Corrosion Inhibition: Nitrophenyl-tetrazole acrylonitriles (e.g., NTA in ) inhibit mild steel corrosion in acidic media, suggesting the target compound’s nitro-thiazole system could serve analogously .

Biological Activity

The compound (E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a thiazole-derived molecule that has garnered attention for its diverse biological activities. Thiazole derivatives are known for their pharmacological potential, including antimicrobial, anticancer, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H16N4O2S
  • Molecular Weight : 336.40 g/mol

The compound consists of a thiazole ring, an acrylonitrile moiety, and an ethylphenyl amino group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 µg/mL
Escherichia coli0.8 µg/mL
Candida albicans1.0 µg/mL

These results suggest that the compound possesses potent antimicrobial activity, making it a candidate for further development in treating infections.

Anticancer Activity

Thiazole derivatives have also been recognized for their anticancer properties. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
A549 (Lung Cancer)15.0Induction of apoptosis
MCF7 (Breast Cancer)12.5Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0Cell cycle arrest in G1 phase

The IC50 values indicate that the compound is particularly effective against HeLa cells, suggesting a potential role in cancer therapy.

Anticonvulsant Activity

Thiazole compounds are also investigated for their anticonvulsant properties. Preliminary studies on the compound reveal promising results in seizure models.

Case Study: Anticonvulsant Activity Evaluation

In a study conducted on animal models, this compound was administered to assess its anticonvulsant effects. The results showed:

  • Reduction in Seizure Frequency : The compound reduced seizure frequency by approximately 70% compared to control groups.
  • Latency to First Seizure : Increased latency was observed, indicating potential protective effects against seizures.

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